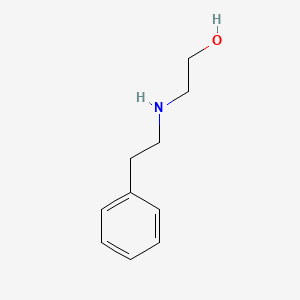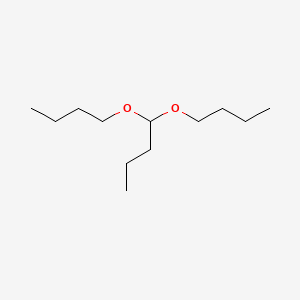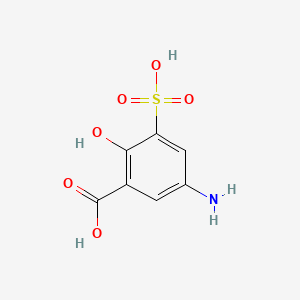
3,4-ジメトキシ-β-メチルフェネチルアミン
説明
3,4-Dimethoxy-beta-methylphenethylamine is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dimethoxy-beta-methylphenethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethoxy-beta-methylphenethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
3,4-ジメトキシ-β-メチルフェネチルアミンは、さまざまな化学合成プロセスで使用されています . これは、ヒトの主要な神経伝達物質であるドーパミンと類似した構造を持ち、3位と4位のヒドロキシ基がメトキシ基に置き換わっています . また、3,4,5-トリメトキシフェネチルアミンであるメスカリンとも密接に関連しています .
腐食防止
研究によると、3,4-ジメトキシ-β-メチルフェネチルアミンは、酸性環境での優れた腐食防止性能を示します . この物質は、化学吸着機構によって腐食を抑制し、工業用途における効果的な腐食防止剤の開発のための貴重な情報を提供しています .
神経伝達物質の研究
ドーパミンの類似体である3,4-ジメトキシ-β-メチルフェネチルアミンは、神経伝達物質の研究に潜在的な用途があります . ドーパミンや関連化合物が神経系に与える影響を研究するために使用できます .
モノアミンオキシダーゼ阻害剤
3,4-ジメトキシ-β-メチルフェネチルアミンは、モノアミンオキシダーゼ阻害剤としてある程度の活性を持っています . このため、モノアミンオキシダーゼの活性と関連していると考えられているうつ病やパーキンソン病などの疾患の研究に役立つ可能性があります .
サボテンにおける自然発生
3,4-ジメトキシ-β-メチルフェネチルアミンは、サンペドロやペルーのトーチなど、さまざまなサボテン種において、メスカリンとともに自然発生しています . これは、これらの植物とその潜在的な用途に関する研究に影響を与える可能性があります .
ベバンロールの合成
3,4-ジメトキシ-β-メチルフェネチルアミンは、ベバンロールの合成に使用されることが知られています . ベバンロールは、高血圧や狭心症の治療に使用されるβ遮断薬です .
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
3,4-Dimethoxy-beta-methylphenethylamine plays a role in biochemical reactions primarily as a monoamine oxidase inhibitor (MAOI). This means it can inhibit the activity of monoamine oxidase enzymes, which are responsible for breaking down monoamines such as dopamine, norepinephrine, and serotonin . By inhibiting these enzymes, 3,4-Dimethoxy-beta-methylphenethylamine can increase the levels of these neurotransmitters in the brain, potentially affecting mood and cognition . Additionally, it interacts with various proteins and receptors in the brain, influencing neurotransmitter release and uptake .
Cellular Effects
3,4-Dimethoxy-beta-methylphenethylamine has been shown to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the levels of neurotransmitters . This can lead to changes in gene expression and cellular metabolism, potentially affecting cell function and survival . In non-neuronal cells, 3,4-Dimethoxy-beta-methylphenethylamine may also impact cellular processes, although the specific effects are less well-studied .
Molecular Mechanism
The molecular mechanism of action of 3,4-Dimethoxy-beta-methylphenethylamine involves its interaction with monoamine oxidase enzymes. By binding to these enzymes, it inhibits their activity, leading to increased levels of monoamines in the brain . This can result in enhanced neurotransmitter signaling and changes in gene expression . Additionally, 3,4-Dimethoxy-beta-methylphenethylamine may interact with other biomolecules, such as receptors and transporters, further influencing its effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethoxy-beta-methylphenethylamine can change over time. The compound is relatively stable, but it may degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the specific duration and nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3,4-Dimethoxy-beta-methylphenethylamine in animal models can vary with different dosages. At low doses, it may have mild effects on neurotransmitter levels and behavior . At higher doses, it can produce more pronounced effects, including potential toxicity and adverse effects . These threshold effects highlight the importance of careful dosage control in experimental studies .
Metabolic Pathways
3,4-Dimethoxy-beta-methylphenethylamine is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase, which breaks it down into various metabolites . These metabolites can then be further processed by other enzymes, affecting metabolic flux and metabolite levels in the body . The specific pathways and enzymes involved in its metabolism can vary depending on the organism and experimental conditions .
Transport and Distribution
Within cells and tissues, 3,4-Dimethoxy-beta-methylphenethylamine is transported and distributed by various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect its bioavailability and activity, potentially impacting its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 3,4-Dimethoxy-beta-methylphenethylamine can influence its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . These localization patterns can affect its interactions with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRARQHPQZWUMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866466 | |
| Record name | 2-(3,4-Dimethoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55174-61-3 | |
| Record name | 3,4-Dimethoxy-β-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55174-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxy-beta-methylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055174613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-dimethoxy-β-methylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)









